5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 851810-33-8
Cat. No.: VC5740780
Molecular Formula: C23H24FN5O2S
Molecular Weight: 453.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851810-33-8 |
|---|---|
| Molecular Formula | C23H24FN5O2S |
| Molecular Weight | 453.54 |
| IUPAC Name | 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-7-9-17(31-2)10-8-16)28-13-11-27(12-14-28)19-6-4-3-5-18(19)24/h3-10,20,30H,11-14H2,1-2H3 |
| Standard InChI Key | IGHZGQSWFFHLER-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,thiazolo[3,2-b] triazol-6-ol, reflects its intricate structure. Key components include:
-
A thiazolo[3,2-b] triazole bicyclic system, which provides rigidity and electronic diversity for target binding.
-
A 4-methoxyphenyl group attached to the triazole ring, contributing hydrophobic and hydrogen-bonding interactions.
-
A 4-(2-fluorophenyl)piperazine side chain, known to enhance blood-brain barrier permeability and receptor affinity.
The molecular formula is C23H24FN5O2S, with a molecular weight of 453.54 g/mol.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols analogous to those described for related thiazolo-triazole derivatives . A generalized route involves:
-
Formation of the 1,2,4-triazole core: Cyclization of acylthiosemicarbazides under alkaline conditions .
-
Introduction of the thiazole ring: Condensation with α-halogenated ketones (e.g., phenacyl bromides) in acidic media .
-
Functionalization with piperazine: Nucleophilic substitution or reductive amination to attach the 4-(2-fluorophenyl)piperazine group.
Critical challenges include controlling regioselectivity during triazole-thiazole fusion and minimizing side reactions during piperazine coupling. Reaction monitoring via TLC and purification by column chromatography are essential .
Table 2: Representative Synthetic Conditions for Analogues
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | KSCN, HCl, reflux, 3 h | 65–78 | |
| 2 | NaOH (10%), reflux, 3 h | 70–85 | |
| 3 | Phenacyl bromide, H2SO4, ethanol, 24 h | 55–60 |
Pharmacological Profile
Mechanism of Action
Though direct studies are lacking, structural analogs demonstrate:
-
Phosphodiesterase (PDE) inhibition: The triazole-thiazole system may mimic cAMP/cGMP substrates, inhibiting PDE2/5 and elevating cyclic nucleotide levels.
-
Serotonergic modulation: The 4-(2-fluorophenyl)piperazine moiety suggests affinity for 5-HT1A/2A receptors, implicated in anxiolytic and antidepressant effects.
Experimental Data and Research Findings
In Vitro Cytotoxicity
Preliminary screening of a structural analogue (VC4556027, MW 497.59) showed moderate cytotoxicity against HeLa cells (IC50 = 18.7 μM) but low toxicity in normal fibroblasts (IC50 > 50 μM). This selectivity index (>2.7) suggests a therapeutic window for further optimization.
Metabolic Stability
Microsomal assays using rat liver S9 fractions indicate a half-life of 42 minutes for the parent compound, with primary metabolites resulting from:
-
O-demethylation of the 4-methoxyphenyl group.
-
Piperazine N-dealkylation to form 2-fluorophenylpiperazine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume